![molecular formula C24H26N4O6S B2936168 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851094-68-3](/img/structure/B2936168.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
Scientific Research Applications
Carbonic Anhydrase Inhibition
4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, a related compound to the specified chemical, has been studied for its inhibition effects on human carbonic anhydrases (CA). This research found that the compounds inhibited various CA isoforms in low micromolar and nanomolar ranges, suggesting potential in medical and environmental applications (Ulus et al., 2016).
Structural Analysis and Biological Activity
Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, similar in structure to the specified compound, have been synthesized and analyzed for their molecular structure and biological activities. These compounds showed notable antibacterial and antioxidant activities, indicating potential applications in pharmaceuticals (Karanth et al., 2019).
Anti-inflammatory and Anti-diabetic Potential
A novel series of 1,3,4-oxadiazole containing sulfonamide derivatives were synthesized and evaluated for their anti-inflammatory and anti-diabetic activities. These studies showed significant anti-inflammatory effects, highlighting potential therapeutic uses (Kavitha et al., 2019).
Synthesis Methods
Recent studies have focused on the synthesis of 1,3,5-oxadiazine derivatives, which are of great interest due to their potential biological activity. A new method for synthesizing these derivatives was reported, offering insights into more efficient production techniques for related compounds (2022).
Corrosion Inhibition Properties
Research on 1,3,4-oxadiazole derivatives, closely related to the specified chemical, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This indicates potential industrial applications in material preservation and protection (Ammal et al., 2018).
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S/c1-28(18-5-3-2-4-6-18)35(30,31)19-10-7-16(8-11-19)22(29)25-24-27-26-23(34-24)17-9-12-20-21(15-17)33-14-13-32-20/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECFWUKAKAEQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
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